molecular formula C19H23N3O4S B3645310 N~1~-[4-(acetylamino)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-[4-(acetylamino)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3645310
M. Wt: 389.5 g/mol
InChI Key: XBOZHLZNFQKHAU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an acetylamino group, a methylsulfonyl group, and a glycinamide group attached to different phenyl rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings suggests that the compound may have a planar structure, at least in part. The different functional groups attached to these rings would likely influence the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetylamino and methylsulfonyl groups might be susceptible to reactions with nucleophiles. The exact reactions that this compound could undergo would depend on the conditions and the other reactants present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The exact properties would need to be determined experimentally .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13-6-5-7-14(2)19(13)22(27(4,25)26)12-18(24)21-17-10-8-16(9-11-17)20-15(3)23/h5-11H,12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOZHLZNFQKHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
N~1~-[4-(acetylamino)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~1~-[4-(acetylamino)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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